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Introduction

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12)
and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3][4] It functions as an ATP-competitive
inhibitor, binding to the kinase hinge region.[1][5] SR-4835 has demonstrated synergy with
DNA-damaging agents and PARP inhibitors, leading to cell death in triple-negative breast
cancer (TNBC) cells.[2][4][6] Beyond kinase inhibition, SR-4835 also acts as a "molecular
glue," promoting the degradation of cyclin K by enhancing its interaction with the CUL4-RBX1-
DDB1 E3 ubiquitin ligase complex.[6][7][8] This application note provides a detailed protocol for
determining the in vitro potency and selectivity of SR-4835 against target kinases.

Data Presentation

The inhibitory activity of SR-4835 against various kinases is summarized in the table below.
This data is crucial for understanding the compound's potency and selectivity profile.
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Target Kinase Assay Type IC50 (nM) Kd (nM) Notes

ADP-Glo Kinase
CDK12 99 +10.5
Assay

Binding Affinity
CDK12 ) 98
(DiscoverX)

CDK13 Cell-free assay 4.9 IC50 value
Radioactive Substrate: pS7-
CDK12/CycK , 60
Kinase Assay CTDI6]
Radioactive Substrate: pS7-
CDK13/CycK _ 366
Kinase Assay CTDI6]
GSK3A Binding Affinity 1200 Weak affinity
GSK3B Binding Affinity 810 Weak affinity
CDK6 Binding Affinity 5100 Weak affinity

Data compiled from multiple sources.[2][4][5][9][10]

Experimental Protocols

This section outlines the methodologies for two common in vitro kinase assays to evaluate SR-
4835: a radioactive kinase assay and a luminescence-based kinase assay (ADP-Glo).

Radioactive Kinase Assay (using [y-**P]ATP)

This protocol is adapted from methodologies used to assess SR-4835's inhibitory effect on
CDK12/CycK and CDK13/CycK.[5]

Materials:
e Recombinant human CDK12/CycK or CDK13/CycK
e SR-4835 (dissolved in DMSO)

e Substrate (e.g., His-c-Myc or pS7-CTD[6])
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» Kinase reaction buffer (specific composition may vary, but generally contains a buffer like
HEPES or Tris-HCI, MgClz, DTT, and BSA)

o [y-2P]ATP

e ATP solution

e Phosphoric acid

o P81 phosphocellulose paper
 Scintillation counter and vials
e Microcentrifuge tubes

e Incubator

Procedure:

» Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the
kinase reaction buffer, recombinant kinase (e.g., 0.2 uM), and the chosen substrate (e.g., 50
UM His-c-Myc).

» Serial Dilution of Inhibitor: Prepare a serial dilution of SR-4835 in DMSO. Then, dilute the
inhibitor in the kinase reaction buffer to the desired final concentrations (e.g., ranging from
0.1 nM to 1 mM).

« Initiate Reaction: Add the diluted SR-4835 or DMSO (vehicle control) to the kinase reaction
mix.

o Start Phosphorylation: Initiate the kinase reaction by adding a mix of unlabeled ATP (e.g., to
a final concentration of 0.2 mM) and [y-32P]ATP.

 Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-60 minutes).
The incubation time should be optimized to ensure the reaction is in the linear range.

o Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81
phosphocellulose paper.
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e Washing: Wash the P81 paper multiple times with phosphoric acid (e.g., 0.75%) to remove
unincorporated [y-32P]ATP.

e Quantification: Place the washed P81 paper in a scintillation vial with a scintillation cocktail
and measure the incorporated radioactivity using a scintillation counter.

» Data Analysis: Calculate the percentage of kinase inhibition for each SR-4835 concentration
relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal
dose-response curve using appropriate software.

ADP-Glo™ Kinase Assay (Promega)

This is a luminescence-based assay that measures the amount of ADP produced during the
kinase reaction.

Materials:

e Recombinant human CDK12 or CDK13

» SR-4835 (dissolved in DMSO)

e Substrate (e.g., a generic kinase substrate or a specific peptide)
 Kinase reaction buffer

e ATP

o ADP-Glo™ Reagent

¢ Kinase Detection Reagent

o White, opaque 96- or 384-well plates

o Plate reader capable of measuring luminescence
Procedure:

e Prepare Reagents: Prepare the kinase, substrate, ATP, and SR-4835 dilutions in the kinase
reaction buffer.
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o Set up Kinase Reaction: In a well of a white plate, add the recombinant kinase.

o Add Inhibitor: Add the serially diluted SR-4835 or DMSO (vehicle control) to the wells
containing the kinase.

« Initiate Reaction: Start the kinase reaction by adding the substrate and ATP mixture to each
well.

¢ Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g.,
60 minutes).

o First Luminescence Step: Add the ADP-Glo™ Reagent to each well to stop the kinase
reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

e Second Luminescence Step: Add the Kinase Detection Reagent to each well to convert the
generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes
at room temperature.

e Measure Luminescence: Read the luminescence signal using a plate reader. The light output
is proportional to the amount of ADP produced, and therefore, to the kinase activity.

» Data Analysis: Calculate the percentage of kinase inhibition for each SR-4835 concentration
relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-
response curve.

Visualizations
Signaling Pathway

The following diagram illustrates the mechanism of action of SR-4835, highlighting its dual role
as a kinase inhibitor and a molecular glue.
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Caption: Mechanism of action of SR-4835.

Experimental Workflow

The diagram below outlines the general workflow for an in vitro kinase assay to determine the
IC50 of SR-4835.
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Caption: In vitro kinase assay workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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